An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine
An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-(Dimethylamino)butyraldehyde diethyl acetal, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its primary utility lies in the synthesis of various active pharmaceutical ingredients (APIs), most notably the triptan class of drugs used for the treatment of migraines.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and essential safety information.
Chemical and Physical Properties
4,4-Diethoxy-N,N-dimethyl-1-butanamine is a colorless to light yellow liquid.[2] It is soluble in organic solvents such as chloroform and ethyl acetate but has limited solubility in water.[2] The following tables summarize its key chemical and physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4,4-diethoxy-N,N-dimethylbutan-1-amine[3] |
| CAS Number | 1116-77-4[1][3][4][5] |
| Molecular Formula | C₁₀H₂₃NO₂[3][4][5] |
| SMILES | CCOC(CCCN(C)C)OCC[1] |
| InChI | 1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 189.30 g/mol [3][4][5] |
| Appearance | Colorless to light-yellowish lucent liquid[2] |
| Density | 0.844 g/mL at 25 °C[1] |
| Boiling Point | 194-195 °C |
| Flash Point | 69.9 °C (157.8 °F)[1] |
| Refractive Index | n20/D 1.421[1] |
| pKa (Predicted) | 9.71 ± 0.28[2] |
| Storage Temperature | 2-8°C[1][2] |
Spectroscopic Data
Synthesis Protocol
The synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is typically achieved through a Grignard reaction. A common procedure is outlined below.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize 4,4-Diethoxy-N,N-dimethyl-1-butanamine from 3-chloro-1-(N,N-dimethyl)propylamine.
Materials:
-
Magnesium turnings
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Iodine (crystal)
-
Benzene
-
3-chloro-1-(N,N-dimethyl)propylamine
-
Triethyl orthoformate
-
Diatomaceous earth (Celite)
Procedure:
-
Under a nitrogen atmosphere, charge a 2L four-necked round-bottom flask with magnesium turnings (25 g).
-
Add benzene (50 mL), a benzene solution of 3-chloro-1-(N,N-dimethyl)propylamine (50 mL), triethyl orthoformate (20 g), and a small crystal of iodine.
-
Slowly heat the mixture to reflux. A vigorous reaction, indicating the initiation of the Grignard reaction, should be observed within 15-20 minutes.
-
Separately, prepare two addition funnels. One with the remaining benzene solution of 3-chloro-1-(N,N-dimethyl)propylamine and the other with triethyl orthoformate (174 g).
-
Slowly and simultaneously add the contents of both funnels to the reaction mixture over 3-4 hours while maintaining reflux.
-
After the addition is complete, cool the reaction mixture to 25 °C.
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Filter the mixture through a pad of diatomaceous earth. Wash the filter cake with benzene (100 mL).
-
Remove the benzene from the filtrate by distillation at atmospheric pressure using a Vigreux column.
-
Distill the residue under a mild vacuum, keeping the bath temperature below 100 °C, to recover excess triethyl orthoformate.
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Purify the final product, 4,4-Diethoxy-N,N-dimethyl-1-butanamine, by vacuum distillation. The expected boiling point is 140-150 °C at 15-20 mmHg.
Diagram 1: Synthesis Workflow
Caption: Synthesis workflow for 4,4-Diethoxy-N,N-dimethyl-1-butanamine.
Applications in Drug Development
4,4-Diethoxy-N,N-dimethyl-1-butanamine is a crucial building block in the synthesis of several triptan-based drugs. These drugs are 5-HT1D receptor agonists used in the treatment of migraines.[1][2] Examples of such drugs include Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[1][2] The dimethylaminobutyl moiety of the molecule is incorporated into the final tryptamine structure of these APIs.
Safety and Handling
4,4-Diethoxy-N,N-dimethyl-1-butanamine is classified as a combustible liquid and causes serious eye damage.[6] It may also cause skin irritation.[3]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid[6] |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[3][6] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation (reported in some notifications)[3] |
Precautionary Measures:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
Response: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6]
-
Storage: Store in a well-ventilated place. Keep cool.[6]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
4,4-Diethoxy-N,N-dimethyl-1-butanamine is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its primary importance in the pharmaceutical industry, particularly in the synthesis of anti-migraine medications, makes a thorough understanding of its chemistry and handling essential for researchers and professionals in drug development. While detailed public spectroscopic data is limited, the information provided in this guide offers a solid foundation for its safe and effective use in a laboratory and manufacturing setting.
References
- 1. 4,4-Diethoxy-N,N-dimethyl-1-butanamine 1116-77-4 [sigmaaldrich.com]
- 2. CAS 1116-77-4: 4,4-diethoxy-N,N-dimethyl-1-Butanamine [cymitquimica.com]
- 3. 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Dimethylaminobutyraldehyde Diethyl Acetal [lgcstandards.com]
- 6. scs.illinois.edu [scs.illinois.edu]
